molecular formula C6H5BrClN B1280509 2-Bromo-3-chloro-5-methylpyridine CAS No. 65550-81-4

2-Bromo-3-chloro-5-methylpyridine

Cat. No.: B1280509
CAS No.: 65550-81-4
M. Wt: 206.47 g/mol
InChI Key: GNNKEUJOCAJOBW-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of p38α mitogen-activated protein kinase inhibitors . This compound interacts with enzymes such as p38α MAP kinase, which is involved in the regulation of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The interaction between this compound and these enzymes is crucial for modulating cellular responses to inflammation and stress.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with p38α MAP kinase can lead to changes in the expression of genes involved in inflammatory responses. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as p38α MAP kinase . This binding can inhibit or activate the enzyme, leading to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the active site of the enzyme, thereby modulating its activity. This interaction is essential for the compound’s role in regulating inflammatory responses and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in the regulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical and pharmaceutical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylpyridine typically involves the bromination of 3-chloro-5-methylpyridine. This reaction is carried out using hydrogen bromide in an organic solvent . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various separation techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Pharmaceutical Development

Overview:
2-Bromo-3-chloro-5-methylpyridine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects.

Key Applications:

  • Anti-inflammatory Agents: The compound has been used in the synthesis of pyridinylimidazole-type inhibitors, which target p38α MAP kinase, a crucial player in inflammation pathways .
  • Antimicrobial Agents: Its derivatives have shown potential as antimicrobial agents, contributing to the fight against resistant bacterial strains.

Case Study:
A study detailed an optimized synthetic route to pyridinylimidazole-type compounds starting from 2-bromo-4-methylpyridine, demonstrating the versatility of brominated pyridines in pharmaceutical chemistry .

Agricultural Chemicals

Overview:
In agriculture, this compound is employed in formulating agrochemicals, including herbicides and pesticides.

Key Applications:

  • Herbicides: The compound enhances crop protection by targeting specific weed species while minimizing harm to crops.
  • Pesticides: Its stability and reactivity make it suitable for developing effective pest control agents.

Material Science

Overview:
The compound is also incorporated into material science, particularly in the production of specialty polymers and coatings.

Key Applications:

  • Specialty Polymers: Used to create polymers with enhanced chemical resistance and durability.
  • Coatings: Its incorporation into coatings improves their performance under harsh environmental conditions.

Research Reagents

Overview:
As a research reagent, this compound plays a critical role in organic synthesis.

Key Applications:

  • Organic Synthesis: It aids researchers in developing complex molecules necessary for various scientific investigations.

Analytical Chemistry

Overview:
In analytical chemistry, this compound is utilized for detecting and quantifying other substances.

Key Applications:

  • Quality Control: Essential in quality control processes within pharmaceutical manufacturing and agrochemical formulations.

Data Summary Table

Application AreaSpecific UsesNotable Compounds Derived
PharmaceuticalAnti-inflammatory, AntimicrobialPyridinylimidazoles
Agricultural ChemicalsHerbicides, PesticidesCrop protection agents
Material ScienceSpecialty Polymers, CoatingsDurable coatings
Research ReagentsOrganic SynthesisComplex organic molecules
Analytical ChemistryQuality ControlDetection methods for various compounds

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized organic compounds .

Biological Activity

2-Bromo-3-chloro-5-methylpyridine is an organic compound that has garnered attention in medicinal chemistry and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C₆H₄BrClN
  • Molecular Weight : 206.47 g/mol
  • CAS Number : 65550-81-4

This compound is a derivative of pyridine and is primarily utilized in organic synthesis and pharmaceutical development. Its structure allows it to interact with various biological targets, influencing cellular functions and metabolic pathways.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and signaling pathways:

  • Inhibition of p38α MAP Kinase : This compound has been shown to inhibit p38α MAP kinase, a critical enzyme involved in the inflammatory response. By modulating this pathway, it can influence the release of pro-inflammatory cytokines such as TNF-α and interleukin-1β, impacting immune responses and inflammation.

Cellular Effects

The compound exerts various effects on cellular processes:

  • Cell Signaling Modulation : It alters cell signaling pathways by affecting gene expression and enzyme activity. This modulation can lead to changes in cellular metabolism and proliferation.
  • Metabolic Pathways : this compound participates in several metabolic pathways, interacting with enzymes that regulate metabolic flux and metabolite levels. Its influence on these pathways can have implications for drug metabolism and efficacy .

Pharmacological Profile

Table 1 summarizes the pharmacological properties of this compound:

PropertyValue
BBB PermeantYes
P-glycoprotein SubstrateNo
CYP1A2 InhibitorYes
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Log Kp (skin permeation)-5.73 cm/s
Log Po/w (iLOGP)2.2
Lipinski Rule of Five0 (complies)

These pharmacokinetic properties suggest that the compound may have favorable absorption characteristics while also indicating potential interactions with metabolic enzymes.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a model of acute inflammation. The results demonstrated that treatment with the compound significantly reduced levels of TNF-α and IL-1β in serum samples, indicating its potential as an anti-inflammatory agent .

Research on Antimicrobial Activity

In another study focusing on antibiotic resistance, derivatives of pyridine compounds, including this compound, were evaluated for their effectiveness against resistant bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Properties

IUPAC Name

2-bromo-3-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKEUJOCAJOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505001
Record name 2-Bromo-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65550-81-4
Record name 2-Bromo-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from paragraph (h) (5.7 g) in hydrobromic acid (48%; 50 ml) was cooled to -15° C. to -10° C. and bromine (2.6 ml) was added dropwise with stirring. The temperature was then kept at -5° C. to 0° C. while sodium nitrite (5.53 g) in water (12 ml) was added dropwise over a period of 45 minutes. When addition was complete, the mixture was stirred a further 30 minutes at 0° C. and poured on to ice. The mixture was made slightly alkaline by dropwise addition of concentrated ammonia, keeping the temperature at 0° C. with added ice. The mixture was extracted with ether (150 ml). The ether extract was washed with water, sodium bisulphite solution, and water, and then dried and evaporated. The residue was taken up in petroleum (b.p. 40°-60° C.) and the solution filtered and evaporated. The residue was identified as 2-bromo-3-chloro-5-methylpyridine.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
5.53 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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